molecular formula C17H15NO3S B2492898 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone CAS No. 104142-24-7

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone

Cat. No.: B2492898
CAS No.: 104142-24-7
M. Wt: 313.37
InChI Key: DNDMNPLPNYMHGJ-UHFFFAOYSA-N
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Description

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone is a versatile chemical compound with a unique structure that combines an indole core with a sulfonyl group and a methylphenyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This method uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it an efficient way to synthesize complex organic molecules.

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of microwave activation to shorten reaction times and improve selectivity .

Chemical Reactions Analysis

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential antimicrobial and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Its ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone can be compared with other sulfonyl-indole derivatives, such as:

    5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: This compound also contains a sulfonyl group and exhibits similar biological activities.

    (4-Nitrophenyl)sulfonyltryptophan: Another sulfonyl derivative with potential antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile applications. Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-16(13(2)19)15-5-3-4-6-17(15)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDMNPLPNYMHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 1.0 M t-BuOK (3.0 mL, 0.003 mol) to a stirring solution of 3-acetyl indole (0.478 g, 0.0030 mol) in dry DMF (20 mL) under N2 at ambient temperature and stir for 30 min. Add toluenesulfonyl chloride to this solution and stir the resulting mixture overnight. Pour the reaction into EtOAc—H2O, separate the organic layer and extract several times with H2O wash with brine, dry (MgSO4), filter, and evaporate on the rotary evaporator. Chromatograph on the ISCO eluting with a gradient hexane-EtOAc (0-100%) over 30 minutes to give 0.73 g (78%) of the title compound as a solid: 1H (CDCl3). δ 7.8 (d, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.7 (d, 2H), 7.4 (m, 2H), 7.3 (d, 2H), 2.6 (s, 3H), 2.4 (s, 3H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.478 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc—H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

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